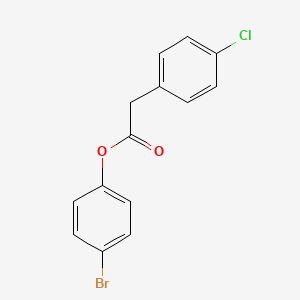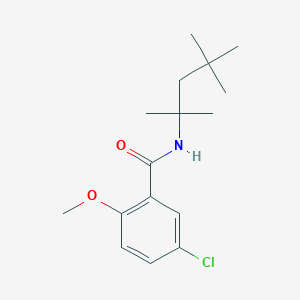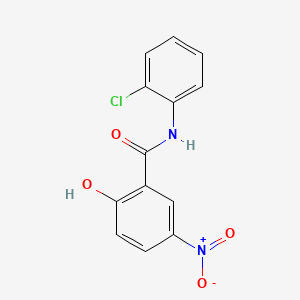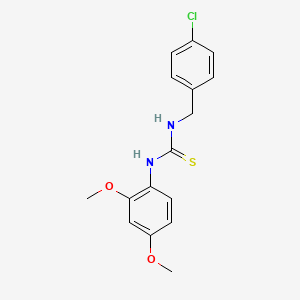![molecular formula C11H15Cl2N3O B5699302 N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of urea herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds. Diuron has been used in a variety of crops, including cotton, sugarcane, citrus, and vegetables. The purpose of
作用機序
Diuron inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It can cause a decrease in chlorophyll content, reduce photosynthetic activity, and inhibit the growth of roots and shoots. Diuron has also been shown to affect the activity of certain enzymes involved in plant metabolism, such as peroxidase and catalase.
実験室実験の利点と制限
Diuron is a commonly used herbicide in laboratory experiments due to its effectiveness in controlling the growth of weeds. However, there are some limitations to its use. For example, diuron can be toxic to some non-target organisms, such as aquatic plants and algae. Additionally, the use of diuron in laboratory experiments may not accurately reflect its effects in the field, where conditions such as soil type, temperature, and rainfall can affect its efficacy.
将来の方向性
There are several areas of research that could be explored in the future related to diuron. One potential area of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research could be the investigation of the long-term effects of diuron on soil health and microbial communities. Additionally, the use of diuron in combination with other herbicides could be explored as a way to increase its efficacy and reduce the risk of resistance development in weeds.
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants and has been shown to be effective in controlling a variety of weeds. While diuron has advantages for laboratory experiments, there are limitations to its use and future research is needed to explore new herbicides and investigate the long-term effects of diuron on soil health and microbial communities.
合成法
Diuron can be synthesized through the reaction of 2,3-dichlorophenyl isocyanate with dimethylamine in the presence of a solvent such as toluene. The reaction yields diuron as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a variety of weeds, including annual and perennial grasses and broadleaf weeds. Diuron works by inhibiting photosynthesis in plants, which leads to a decrease in chlorophyll production and ultimately, the death of the plant.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-(dimethylamino)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3O/c1-16(2)7-6-14-11(17)15-9-5-3-4-8(12)10(9)13/h3-5H,6-7H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCDWRPSCJOVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)





![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)
